REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[n:5][c:6]([CH2:10][O:11][Si:12]([C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:17])[CH3:18])[cH:7][cH:8][cH:9]1.[CH2:24]([N+:25]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:34][CH2:35][CH2:36][CH3:37])[CH2:38][CH2:39][CH3:40].[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[F-:23].[OH2:22].[SiH3:19][O:20][SiH3:21]>>[C:1]([CH3:2])(=[O:3])[c:4]1[n:5][c:6]([CH2:10][OH:11])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc(CO[Si](C)(C)C(C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[SiH3]O[SiH3]
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc(CO)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |